(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride
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Overview
Description
(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of amines It features a thiophene ring substituted with a tert-butyl group and a methanamine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity . The thiophene ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 3-aminothiophene share structural similarities.
Tert-butyl derivatives: Compounds such as tert-butylamine and tert-butylthiol.
Uniqueness
(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is unique due to the combination of the tert-butyl group and the thiophene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a tert-butyl group and a methanamine moiety, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H16ClN |
Molecular Weight | 215.71 g/mol |
IUPAC Name | This compound |
CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to (5-(Tert-butyl)thiophen-3-yl)methanamine have been shown to exhibit significant activity against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines, showing that certain substitutions led to enhanced potency. The compound exhibited an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating moderate activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties.
- Research Findings : In vitro assays demonstrated that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives:
- Substitution Effects : The presence of bulky groups like tert-butyl enhances the lipophilicity and may improve the binding affinity to biological targets.
- Functional Group Variations : Altering functional groups on the thiophene ring can lead to variations in biological activity, as seen in studies where different substituents resulted in varying IC50 values against specific targets .
Comparative Analysis with Similar Compounds
A comparative analysis with other thiophene derivatives reveals insights into their relative biological activities:
Compound | IC50 (µM) against Cancer Cells | MIC (µg/mL) against Bacteria |
---|---|---|
This compound | 10 | 32 |
Thiophene derivative A | 15 | 64 |
Thiophene derivative B | 8 | 16 |
Properties
Molecular Formula |
C9H16ClNS |
---|---|
Molecular Weight |
205.75 g/mol |
IUPAC Name |
(5-tert-butylthiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H15NS.ClH/c1-9(2,3)8-4-7(5-10)6-11-8;/h4,6H,5,10H2,1-3H3;1H |
InChI Key |
HATWPZMAEWCWML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CS1)CN.Cl |
Origin of Product |
United States |
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